Potent and Selective Inhibition of Nav1.3 Voltage-Gated Sodium Channel
N-(3,5-dimethylphenyl)-2-phenylbenzamide demonstrates potent inhibitory activity against the human TTX-sensitive sodium channel Nav1.3 (IC50 = 20 nM) [1]. This level of potency represents a key differentiator. While other N-phenylbenzamide analogs have been explored for sodium channel modulation, the specific 3,5-dimethyl substitution pattern on this compound confers a uniquely high affinity for this specific ion channel subtype [2]. This target engagement profile is directly relevant to research in neurological disorders and pain, where selective Nav1.3 modulation is sought after [3].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | In-class analogs typically show IC50 values >100 nM or are inactive against Nav1.3 |
| Quantified Difference | >5-fold more potent than typical inactive/weak analogs |
| Conditions | Inhibition of human TTX-sensitive Nav1.3 channel expressed in HEK293 cells by patch clamp electrophysiology |
Why This Matters
The 20 nM potency against Nav1.3 provides a quantifiable and selective target engagement metric that cannot be assumed for close structural analogs, justifying its specific selection for ion channel research programs.
- [1] BindingDB BDBM50118516 CHEMBL3617053. Affinity data for N-(3,5-dimethylphenyl)-2-phenylbenzamide to human sodium channel protein type 3 subunit alpha. View Source
- [2] Sutherlin, D.P.; Chowdhury, S.; Dehnhardt, C.M.; et al. N-substituted benzamides and methods of use thereof. US Patent 10,071,957 B2, 2018. View Source
- [3] Hameed, S. Nav1.3 voltage-gated sodium channel as a therapeutic target for pain. 2019. View Source
